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Abstract
(+)-Tomoxetine, commercially known as atomoxetine, is a selective norepinephrine reuptake

inhibitor (SNRI) primarily approved for the treatment of Attention-Deficit/Hyperactivity Disorder

(ADHD). Its unique mechanism of action, characterized by the modulation of norepinephrine

and dopamine levels, particularly in the prefrontal cortex, has prompted investigation into its

therapeutic potential for a range of other conditions. This technical guide provides an in-depth

overview of the current evidence for the off-label applications of (+)-Tomoxetine, with a focus

on anxiety disorders, substance use disorders, and mood disorders. This document

summarizes key clinical trial data, details experimental methodologies from pivotal studies, and

illustrates the underlying neurobiological pathways.

Introduction: The Pharmacological Profile of (+)-
Tomoxetine
(+)-Tomoxetine hydrochloride is a non-stimulant medication with a high affinity and selectivity

for the presynaptic norepinephrine transporter (NET).[1] By inhibiting NET, atomoxetine

increases the synaptic concentration of norepinephrine. Due to the limited expression of the

dopamine transporter (DAT) in the prefrontal cortex, NET is also responsible for the reuptake of

dopamine in this brain region.[1][2] Consequently, atomoxetine also elevates dopamine levels

in the prefrontal cortex.[1][2][3] This dual neurochemical action, without the abuse potential
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associated with direct dopaminergic stimulants, forms the basis for its exploration in various off-

label indications.[3]

Off-Label Application: Anxiety Disorders
The anxiolytic potential of atomoxetine has been explored in several clinical trials, with varying

outcomes depending on the specific anxiety disorder and the presence of comorbid ADHD.

Generalized Social Anxiety Disorder (GSAD)
Clinical evidence suggests that atomoxetine is not an effective monotherapy for GSAD in

individuals without comorbid ADHD.
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Ravindran

et al.

Adults with

GSAD
27

1. (+)-

Tomoxetine

(40-100

mg/day) 2.

Placebo

10 weeks

Liebowitz

Social

Anxiety

Scale

(LSAS)

No

significant

difference

between

atomoxetin

e and

placebo in

reducing

LSAS

scores.

Study Design: A randomized, double-blind, placebo-controlled trial.

Inclusion Criteria: Patients aged 18-65 years with a primary diagnosis of GSAD according to

DSM-IV criteria.

Exclusion Criteria: Current or past diagnosis of ADHD, significant comorbid psychiatric

disorders, and use of other psychotropic medications.
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Dosing and Titration: Patients in the atomoxetine group initiated treatment at 40 mg/day for

the first week, with flexible titration up to 100 mg/day based on tolerability and clinical

response.

Assessments: The LSAS was administered at baseline and at regular intervals throughout

the 10-week study period.

Statistical Analysis: The primary efficacy analysis was a comparison of the mean change

from baseline in the LSAS total score between the atomoxetine and placebo groups using an

analysis of covariance (ANCOVA).

Anxiety Disorders with Comorbid ADHD
In contrast to its use in primary GSAD, atomoxetine has demonstrated efficacy in reducing

anxiety symptoms in patients with ADHD.
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Adler et al.

Adults with

ADHD and

comorbid

social

anxiety

disorder

442

1. (+)-

Tomoxetine

(40-100

mg/day) 2.

Placebo

14 weeks
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Adult

ADHD

Rating
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(CAARS)

and

Liebowitz

Social

Anxiety
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(LSAS)

Atomoxetin

e

significantl

y improved

both ADHD

and social

anxiety

symptoms

compared

to placebo.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Inclusion Criteria: Patients aged 8-17 years with a DSM-IV diagnosis of ADHD and a

comorbid anxiety disorder (separation anxiety, generalized anxiety, or social phobia).

Exclusion Criteria: History of psychosis, bipolar disorder, or substance use disorder.

Dosing and Titration: Atomoxetine was initiated at a dose of 0.5 mg/kg/day and titrated up to

a target dose of 1.2 mg/kg/day over a 3-week period.
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Assessments: The ADHD-RS-IV and PARS were administered at baseline and at

subsequent visits.

Statistical Analysis: The primary efficacy was assessed by comparing the mean change from

baseline to endpoint in the ADHD-RS-IV and PARS total scores between the two treatment

groups using a mixed-effects model for repeated measures (MMRM).

Signaling Pathways in Anxiolysis
The anxiolytic effects of atomoxetine in the context of ADHD are believed to be mediated by the

normalization of noradrenergic and dopaminergic signaling in the prefrontal cortex (PFC). The

PFC plays a crucial role in the top-down regulation of emotional responses generated by

subcortical structures like the amygdala. By enhancing norepinephrine and dopamine levels in

the PFC, atomoxetine may strengthen the PFC's ability to modulate amygdala activity, thereby

reducing anxiety.
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Caption: Proposed signaling pathway for the anxiolytic effects of (+)-Tomoxetine.

Off-Label Application: Substance Use Disorders
The potential of atomoxetine in the treatment of substance use disorders (SUDs) has been

investigated, with the rationale that its non-stimulant nature and ability to modulate fronto-

striatal circuits could be beneficial.

Cocaine Dependence
Clinical trials have generally not supported the efficacy of atomoxetine for the treatment of

cocaine dependence.
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Elman et

al.

Cocaine-

dependent

adults

50

1. (+)-
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12 weeks
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No

significant

difference

between

atomoxetin

e and

placebo in

reducing

cocaine

use.[4]

Levin et al.

Adults with

comorbid

ADHD and

cocaine

dependenc

e

20

Open-label

(+)-

Tomoxetine

12 weeks

Cocaine

use (urine

toxicology)

No

significant

impact on

cocaine

use.[5][6]

Study Design: A double-blind, placebo-controlled, randomized clinical trial.[4]

Inclusion Criteria: Individuals meeting DSM-IV criteria for cocaine dependence.[7]

Exclusion Criteria: Dependence on other substances (except nicotine), and significant

medical or psychiatric comorbidities.[7]

Dosing and Titration: Atomoxetine was initiated at 40 mg/day and increased to a target dose

of 80 mg/day over the first week.

Assessments: Urine samples were collected three times a week and analyzed for the

cocaine metabolite benzoylecgonine.

Statistical Analysis: The primary outcome was analyzed using a generalized estimating

equations (GEE) model to compare the proportion of cocaine-negative urine samples

between the two groups over time.[4]
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Nicotine Dependence
Preliminary evidence suggests a potential role for atomoxetine in nicotine withdrawal, although

tolerability is a concern at higher doses.
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Cryan et al.
Adult
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(40
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,
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e

significantl
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and
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n.

However, a

high

dropout

rate was

observed

in the

atomoxetin

e group

due to side

effects.[8]

[9][10]

Study Design: A double-blind, placebo-controlled, fixed-dose study.[8][9][10]

Inclusion Criteria: Adult smokers without a current psychiatric diagnosis.[8]
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Dosing: Participants were randomized to receive either 40 mg of atomoxetine or placebo

daily for 21 days.[8][9][10]

Assessments: The CWS, self-reported number of cigarettes smoked, and salivary cotinine

levels were measured at baseline and weekly.[8][9]

Statistical Analysis: A completer analysis was performed using t-tests to compare the

outcomes between the two groups at each time point.[9]

Alcohol Use Disorder
In patients with comorbid ADHD, atomoxetine has shown some promise in reducing heavy

drinking.

Study
Populatio
n

N
Treatmen
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Duration
Key
Outcome
Measures

Key
Findings

Wilens et

al.

Adults with

ADHD and

comorbid

alcohol use

disorder

147

1. (+)-

Tomoxetine

(25-100

mg/day) 2.

Placebo

12 weeks

Cumulative

heavy

drinking

days

Atomoxetin

e

significantl

y reduced

the number

of

cumulative

heavy

drinking

days

compared

to placebo.

[11]

Study Design: A randomized, double-blind, placebo-controlled trial.[11]

Inclusion Criteria: Adults with DSM-IV diagnoses of ADHD and alcohol abuse or dependence

who were recently abstinent.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3328244/
https://www.researchgate.net/publication/221691516_Atomoxetine_treatment_for_nicotine_withdrawal_A_pilot_double-blind_placebo-controlled_fixed-dose_study_in_adult_smokers
https://ualberta.scholaris.ca/items/3b4660fb-d913-4e91-8205-12f6a1a9b85e
https://pmc.ncbi.nlm.nih.gov/articles/PMC3328244/
https://www.researchgate.net/publication/221691516_Atomoxetine_treatment_for_nicotine_withdrawal_A_pilot_double-blind_placebo-controlled_fixed-dose_study_in_adult_smokers
https://www.researchgate.net/publication/221691516_Atomoxetine_treatment_for_nicotine_withdrawal_A_pilot_double-blind_placebo-controlled_fixed-dose_study_in_adult_smokers
https://pubmed.ncbi.nlm.nih.gov/18403134/
https://pubmed.ncbi.nlm.nih.gov/18403134/
https://pubmed.ncbi.nlm.nih.gov/18403134/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing and Titration: Atomoxetine was initiated at 25 mg/day and titrated up to a maximum

of 100 mg/day based on clinical response and tolerability.[11]

Assessments: Daily diaries were used to record alcohol consumption.

Statistical Analysis: A recurrent-event analysis was used to compare the cumulative number

of heavy drinking days between the two groups.[11]

Signaling Pathways in Substance Use Disorders
The theoretical basis for using atomoxetine in SUDs lies in its ability to enhance cognitive

control and reduce impulsivity by modulating prefrontal cortex function. The PFC is critical for

executive functions that are often impaired in individuals with addiction. By increasing

norepinephrine and dopamine in this region, atomoxetine may strengthen top-down control

over reward-seeking behaviors driven by the nucleus accumbens and other limbic structures.

(+)-Tomoxetine NET in Prefrontal CortexInhibits ↑ NE and DA in PFCIncreases Enhanced PFC Function
(Cognitive Control, Impulsivity Reduction)

Nucleus Accumbens &
Limbic System

(Reward Seeking)

Top-Down Inhibition Reduced Craving &
Drug-Seeking Behavior

Leads to

Click to download full resolution via product page

Caption: Proposed mechanism of (+)-Tomoxetine in modulating addiction-related circuits.

Off-Label Application: Mood Disorders
The noradrenergic activity of atomoxetine has led to its investigation as a potential treatment

for mood disorders, particularly treatment-resistant depression. However, evidence for its

efficacy as a monotherapy is limited.

Further research is required to fully elucidate the potential of (+)-Tomoxetine in this therapeutic

area. Currently, there is insufficient robust clinical trial data to provide a detailed summary and

experimental protocol for this off-label application.

Conclusion
The off-label exploration of (+)-Tomoxetine has yielded mixed results. While it shows promise

in managing anxiety symptoms in the context of comorbid ADHD and may have a role in
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reducing heavy drinking in individuals with ADHD and alcohol use disorder, its efficacy as a

primary treatment for anxiety disorders and other substance use disorders is not well-

established. The favorable safety profile of atomoxetine, particularly its low abuse potential,

makes it an attractive candidate for further research in populations where stimulant medications

are contraindicated. Future studies should focus on well-designed, adequately powered clinical

trials to definitively establish the role of (+)-Tomoxetine in these and other off-label indications.

Experimental Workflow Visualization
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Caption: A generalized experimental workflow for a randomized controlled trial of (+)-
Tomoxetine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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